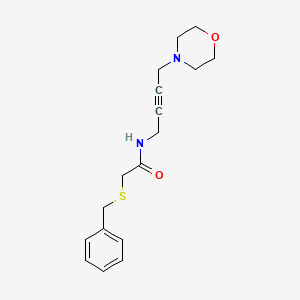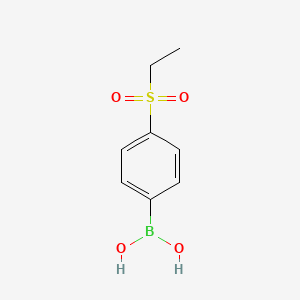
N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide is a compound with potential interest in various fields of chemistry and material science due to its unique molecular structure that includes a trifluoromethyl group and sulfamoyl linkage. Its synthesis and properties offer valuable insights into the interactions and functionalities of these groups in complex molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, starting from basic precursors to achieve complex structures with specific functional groups. For example, the synthesis of polyetherimides from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone and related compounds showcases a methodology that could be adapted for the synthesis of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide, involving nucleophilic substitutions and catalytic reduction steps (Chen et al., 2017).
Molecular Structure Analysis
The analysis of molecular structure involves various spectroscopic techniques, including FT-IR and NMR, as demonstrated in the synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide (Zhang Peng-yun, 2013). These methods are crucial for confirming the presence of specific functional groups and overall molecular architecture.
Chemical Reactions and Properties
Chemical reactions involving the trifluoromethyl group and sulfamoyl linkages are key to modifying and understanding the reactivity of the compound. For instance, the synthesis of trifluoromethyl-substituted arenes and cyclohexenones via cyclocondensation shows the reactivity of compounds containing the trifluoromethyl group, which could be relevant to the compound (Bunescu et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including thermal stability and dielectric constants, are influenced by their molecular structure. For instance, the low dielectric polyetherimides study provides insights into how specific molecular features can impact physical properties like thermal stability and dielectric constants, which are relevant for material science applications (Chen et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are crucial for understanding the compound's potential applications and stability. The study on sulfonamide-derived compounds and their transition metal complexes illustrates the types of reactions and interactions that compounds with sulfamoyl linkages might undergo, providing a foundation for exploring the chemical properties of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide (Chohan & Shad, 2011).
Scientific Research Applications
Catalytic Reactions
The compound has been explored in the context of catalytic reactions, such as Rh-catalyzed isomerization and intramolecular redox reactions. These processes involve the cleavage of C-H bonds and subsequent intramolecular hydrogen transfer, leading to the formation of compounds like dihydropyrans and ketoolefins, which are valuable in synthetic chemistry (Shikanai, Murase, Hata, & Urabe, 2009).
Membrane Technology
In the field of membrane technology, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment applications. These membranes incorporate sulfonated aromatic diamine monomers to enhance water flux and dye rejection, demonstrating the compound's role in improving water purification technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of related compounds, where novel arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized and evaluated against various bacterial and fungal strains. These studies contribute to the development of new antimicrobial agents, highlighting the potential biomedical applications of compounds within this chemical class (Sarvaiya, Gulati, & Patel, 2019).
Organic Synthesis
The compound's derivatives have been studied for their potential in organic synthesis, including the formation of 5-oxoindeno[1,2-b]pyran derivatives. This research contributes to the synthesis of complex organic molecules, which can have various applications in medicinal chemistry and materials science (Lu̅sis, Liepin'sh, Mutsenietse, & Dubur, 1988).
Ligand Chemistry
In ligand chemistry, the compound has been used to study its coordination properties with lanthanide ions, providing insights into the design of new ligands for metal ion complexation. Such studies are crucial for developing materials with specific optical, magnetic, or catalytic properties (Caravan, Hedlund, Liu, Sjoeberg, & Orvig, 1995).
Mechanism of Action
Target of Action
The primary target of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide is a kinase that plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .
Mode of Action
N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide interacts with its target kinase by binding to its active site. This interaction results in the phosphorylation of the pyruvate dehydrogenase subunits PDHA1 and PDHA2 .
Biochemical Pathways
The action of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide affects the pathway of glucose and fatty acid metabolism. The phosphorylation of PDHA1 and PDHA2 subunits leads to a decrease in the activity of the pyruvate dehydrogenase complex, thereby reducing the conversion of pyruvate to acetyl-CoA in the mitochondria. This results in a shift in the cell’s metabolism from glycolysis to fatty acid oxidation .
Result of Action
The molecular and cellular effects of N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide’s action include a shift in cellular metabolism from glycolysis to fatty acid oxidation. This can have significant implications for energy production within the cell .
properties
IUPAC Name |
N-[4-[2-[3-(trifluoromethyl)phenoxy]ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-2-4-18(25)24-15-7-9-17(10-8-15)29(26,27)23-11-12-28-16-6-3-5-14(13-16)19(20,21)22/h3,5-10,13,23H,2,4,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGZKNJLDBIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(3-(trifluoromethyl)phenoxy)ethyl)sulfamoyl)phenyl)butyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)
![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)
![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)


![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)
